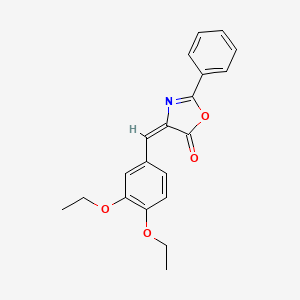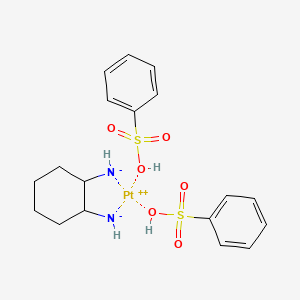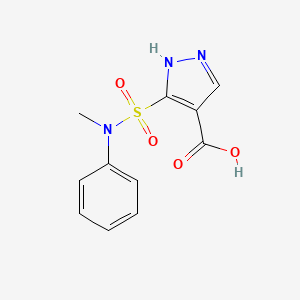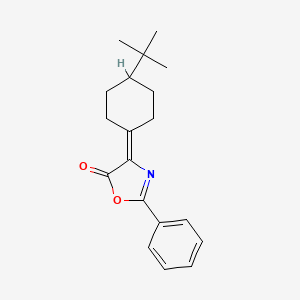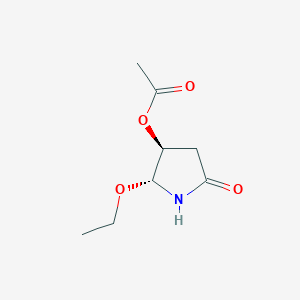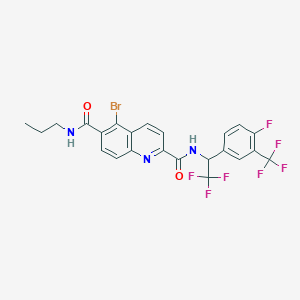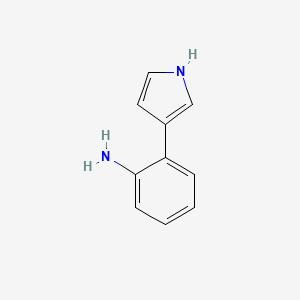
2-(1H-Pyrrol-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-3-yl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable building block for various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-3-yl)aniline typically involves the condensation of substituted 2-nitroaniline with 2,5-dimethoxytetrahydrofuran. This reaction is followed by reduction to yield the desired product . Another method involves the copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)aniline with alkylsilyl peroxides, which proceeds through C–C bond cleavage and new C–C and C–N bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-3-yl)aniline undergoes various types of chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly at the aniline moiety, with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Copper or iron catalysts, oxygen as the oxidant.
Substitution: Electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of suitable bases.
Major Products Formed
Oxidation: Pyrrolo[1,2-a]quinoxalines.
Substitution: N-substituted derivatives of this compound.
Applications De Recherche Scientifique
2-(1H-Pyrrol-3-yl)aniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrol-3-yl)aniline involves its ability to participate in oxidative cyclization reactions, forming new C–C and C–N bonds. This process is facilitated by the presence of metal catalysts, such as copper or iron, which help in the generation of reactive intermediates that drive the reaction forward . The compound’s reactivity is largely due to the electron-rich nature of the pyrrole ring and the nucleophilic aniline moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
- 3-(1H-pyrrol-2-yl)aniline
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(1H-Pyrrol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other pyrrole-aniline derivatives. Its ability to undergo oxidative cyclization to form pyrrolo[1,2-a]quinoxalines is a notable feature that sets it apart from similar compounds .
Propriétés
Numéro CAS |
78599-49-2 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-(1H-pyrrol-3-yl)aniline |
InChI |
InChI=1S/C10H10N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H,11H2 |
Clé InChI |
IRVZIKFKPZOBIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CNC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
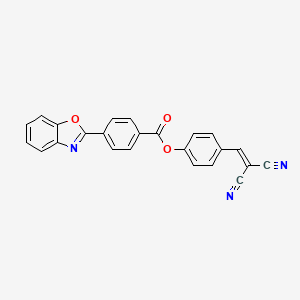

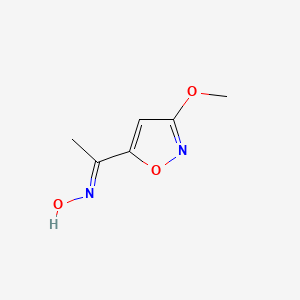
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
